4-Methyl-2-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Overview
Description
4-Methyl-2-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring and an isothiazolidinone ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylpiperazine and 4-methylbenzenesulfonyl chloride.
Reaction Steps: The initial step involves the reaction of 4-methylpiperazine with 4-methylbenzenesulfonyl chloride to form 4-((4-methylpiperazin-1-yl)sulfonyl)aniline.
Further Reactions: The aniline derivative undergoes cyclization with appropriate reagents to form the isothiazolidinone ring structure.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using large reactors, with careful control of temperature, pressure, and reaction time to ensure consistency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often with different functional groups.
Substitution Products: Substituted derivatives where the sulfonyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, inhibiting or activating biological processes, and interacting with cellular components. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-((4-Methylpiperazin-1-yl)sulfonyl)aniline
1-Amino-4-methylpiperazine
2-{2-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]imidazole hydrochloride
Uniqueness: 4-Methyl-2-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is unique due to its complex structure and potential applications in various fields. Its ability to undergo multiple types of reactions and its versatility in scientific research make it a valuable compound.
Properties
IUPAC Name |
4-methyl-2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S2/c1-12-11-24(20,21)18(15(12)19)13-3-5-14(6-4-13)25(22,23)17-9-7-16(2)8-10-17/h3-6,12H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHKTFVNLNAIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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